molecular formula C7H5ClO3S B1618962 2-Formylbenzenesulfonyl chloride CAS No. 21639-41-8

2-Formylbenzenesulfonyl chloride

Cat. No.: B1618962
CAS No.: 21639-41-8
M. Wt: 204.63 g/mol
InChI Key: GSUMVXPZWCITFC-UHFFFAOYSA-N
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Description

2-Formylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H5ClO3S. It is a derivative of benzenesulfonyl chloride, where a formyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

2-Formylbenzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of benzenesulfonyl chloride with formylating agents under controlled conditions. Another method includes the use of phosphorus oxychloride and formylating agents to introduce the formyl group onto the benzenesulfonyl chloride. Industrial production typically involves large-scale reactions using these methods to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-Formylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include alkali metals, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Formylbenzenesulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Formylbenzenesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives. The formyl group can undergo oxidation or reduction, further modifying the compound’s reactivity and applications .

Comparison with Similar Compounds

2-Formylbenzenesulfonyl chloride can be compared with other similar compounds such as:

    4-Formylbenzenesulfonyl chloride: Similar structure but with the formyl group in the para position.

    2-Fluorobenzenesulfonyl chloride: Contains a fluorine atom instead of a formyl group.

    2-Bromobenzenesulfonyl chloride: Contains a bromine atom instead of a formyl group

The uniqueness of this compound lies in its formyl group, which provides additional reactivity and versatility in chemical synthesis and applications.

Properties

IUPAC Name

2-formylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUMVXPZWCITFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176030
Record name o-Formylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21639-41-8
Record name o-Formylbenzenesulfonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021639418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Formylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-formylbenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-sulfobenzaldehyde sodium salt (2.0 g, 9.6 mmol) in 0.8 mL of dry N,N-dimethylformamide was added thionyl chloride (7.0 mL, 96 mmol) under nitrogen at 0° C. After being stirred at 100° C. for 3 min, the reaction mixture was diluted with diethyl ether and water at 0° C., successively. The separated organic layer was washed with water, brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo to obtain crude 2-formylbenzenesulfonyl chloride (0.75 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7 mL
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reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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